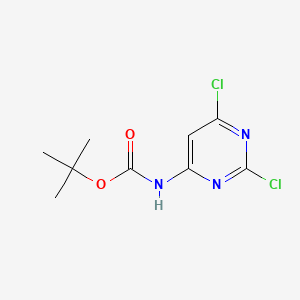

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound with the molecular formula C9H11Cl2N3O2. It is a white solid that is used in various chemical and biological research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

Acids and Bases: Hydrolysis reactions typically involve strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacological agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The specific mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its application. Research is ongoing to identify its specific targets and their roles in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate: C9H11Cl2N3O2

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its dichloropyrimidine core and tert-butyl carbamate group make it a versatile intermediate in organic synthesis, distinguishing it from other similar compounds.

Biologische Aktivität

Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂Cl₂N₄O₂ and features a pyrimidine ring substituted with chlorine atoms and a carbamate group. Its structural characteristics play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects, likely due to its interaction with neurotransmitter systems.

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.

- Antitumor Activity : There is evidence supporting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including:

- Receptor Binding : The chlorinated pyrimidine structure may enhance binding affinity to certain receptors involved in cell signaling pathways.

- Enzymatic Interactions : The compound's ability to modulate enzyme activity could lead to altered cellular responses in various biological systems .

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

A study conducted on human glioblastoma cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The treatment led to G0/G1 cell-cycle arrest, suggesting its potential as a therapeutic agent against aggressive tumors .

Synthesis and Applications

This compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidines. Its applications extend beyond medicinal chemistry into agricultural research, where it is being evaluated for use as a pesticide or herbicide due to its biological activity against specific plant pathogens.

Eigenschaften

IUPAC Name |

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNKYVWJTKTHRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670391 |

Source

|

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244949-72-1 |

Source

|

| Record name | tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.